CPTH2 hydrochloride is a chemical compound recognized for its role as an inhibitor of histone acetyltransferase activity, specifically targeting the Gcn5 enzyme. Gcn5 is crucial in modifying histones through acetylation, which plays a significant role in gene expression regulation. The compound has gained attention in epigenetic research due to its potential therapeutic applications and its ability to influence cellular processes related to gene expression and chromatin structure.
CPTH2 hydrochloride was identified through a chemical-genetic screening process aimed at discovering novel inhibitors of histone acetyltransferases. Its effectiveness was initially evaluated using a yeast model, where it demonstrated an inhibitory effect on the growth of strains deficient in Gcn5, suggesting a specific interaction with this enzyme .
CPTH2 hydrochloride belongs to the class of small-molecule inhibitors that target histone-modifying enzymes. Its primary classification is as a histone acetyltransferase inhibitor, which positions it within the broader category of epigenetic modulators. This classification is significant as it highlights the compound's potential impact on gene regulation and chromatin dynamics.
The synthesis of CPTH2 hydrochloride involves several steps that are typical for small-molecule organic synthesis. While specific details on the synthetic pathway are not extensively documented in the literature, it typically includes:
Technical details regarding yield percentages and reaction conditions (temperature, solvent systems) are often proprietary or unpublished but are critical for reproducibility in laboratory settings.
The molecular structure of CPTH2 hydrochloride can be described based on its chemical formula and three-dimensional conformation. While specific structural diagrams are not provided in the search results, it is known that CPTH2 contains functional groups characteristic of thiazole derivatives, which are essential for its biological activity.
CPTH2 hydrochloride primarily functions through its interaction with Gcn5, inhibiting its acetyltransferase activity. The mechanism of inhibition involves binding to the active site of the enzyme, preventing substrate access. This interaction can be reversed by increasing concentrations of histone H3, indicating a competitive inhibition mechanism .
The compound's effectiveness has been evaluated using various biochemical assays that measure histone acetylation levels in vitro and in vivo. These assays typically involve:
The mechanism by which CPTH2 hydrochloride exerts its effects involves several key processes:
Research indicates that treatment with CPTH2 results in decreased levels of acetylated histone H3 at specific lysine residues (e.g., H3-AcK14), underscoring its role as an effective modulator of epigenetic states .
Relevant data on melting point or boiling point may not be readily available but can be determined through standard laboratory techniques.
CPTH2 hydrochloride has several potential applications in scientific research:
CPTH2 hydrochloride (Cyclopentylidene-[4-(4'-chlorophenyl)thiazol-2-yl]hydrazone monohydrochloride) functions as a potent and selective modulator of Gcn5 (also known as KAT2A)-mediated histone acetylation networks. This small molecule inhibitor exhibits a high degree of specificity for disrupting the functional network dependent on Gcn5 histone acetyltransferase, a crucial enzyme within the SAGA (Spt-Ada-Gcn5 acetyltransferase) complex. The compound demonstrates a chemical-genetic interaction profile wherein it produces significantly greater growth inhibition in Saccharomyces cerevisiae strains lacking functional Gcn5 (gcn5Δ) compared to wild-type strains, confirming its targeted mechanism of action [2].
The molecular basis of CPTH2 hydrochloride's inhibition resides in its competitive binding dynamics at the Gcn5-histone H3 interface. Biochemical studies demonstrate that CPTH2 hydrochloride inhibits in vitro histone acetyltransferase reactions mediated by Gcn5, with this inhibition being reversible by increasing concentrations of histone H3 substrate. This competitive relationship indicates direct interference with the enzyme-substrate interaction [2]. Structural analyses of related Gcn5-inhibitor complexes reveal that small molecule inhibitors typically bind within the catalytic pocket, disrupting critical interactions between Gcn5 and histone H3. Specifically, residues Tyr638 and Glu173 in human PCAF (a Gcn5 homolog) form part of the binding interface that accommodates histone H3, and mutation of these residues diminishes inhibitor efficacy [7].
Table 1: Key Structural Determinants of CPTH2-Gcn5 Interaction
Gcn5/PCAF Residue | Functional Role | Effect of Mutation/Inhibition |
---|---|---|
Tyr638 | Forms part of histone H3 binding cleft | Y638A mutation reduces catalytic efficiency and inhibitor binding |
Glu173 | Catalytic residue acting as general base | E173H mutation impairs enzyme function and inhibitor sensitivity |
Conserved core domain | Binds acetyl-CoA cofactor | CPTH2 disrupts ternary complex formation with substrate |
The inhibitor's mechanism involves disrupting the formation of a productive ternary complex between Gcn5, acetyl-CoA, and histone H3 substrate. Molecular modeling suggests that the cyclopentylidene hydrazone moiety of CPTH2 hydrochloride likely occupies a position that sterically hinders proper orientation of the histone H3 N-terminal tail within the catalytic cleft, particularly interfering with lysine residue access to the active site [2] [7].
CPTH2 hydrochloride exerts profound effects on Gcn5-dependent chromatin remodeling pathways through selective alteration of histone modification patterns. In vivo treatment with CPTH2 hydrochloride significantly decreases acetylation of bulk histone H3, with particular reduction observed at lysine 14 (H3K14ac), a well-established target site of Gcn5-mediated acetylation [2] [3]. This site-specific deacetylation directly impacts chromatin accessibility and transcriptional activation, as H3K14ac is associated with open chromatin configurations.
The disruption extends beyond individual histone modifications to affect functional networks governed by Gcn5. In yeast models, CPTH2 hydrochloride inhibits the entire Gcn5-dependent functional network, leading to altered gene expression profiles affecting cell cycle progression, stress response, and metabolic pathways [2]. The compound demonstrates dose-dependent inhibition of histone H3 acetylation in yeast cell cultures, with significant effects observed at concentrations between 0.6-0.8 mM after 24 hours of treatment. This epigenetic modulation results in measurable phenotypic outcomes, including growth arrest and induction of differentiation programs in certain cellular contexts [1] [5].
While CPTH2 hydrochloride demonstrates primary specificity for Gcn5/KAT2A, it exhibits clinically relevant cross-reactivity with other histone acetyltransferases, particularly p300 (KAT3B). Structural analysis reveals that this cross-inhibition stems from conserved catalytic elements shared among HAT family members. The catalytic core domain of HAT enzymes contains a conserved glutamate residue (Glu173 in Gcn5) that functions as a general base in the acetyl transfer mechanism, and this residue is similarly present in p300 [7]. CPTH2 hydrochloride likely exploits this structural conservation through interaction with the substrate-binding channel present in both enzymes.
Table 2: Comparative Inhibition Profile of CPTH2 Hydrochloride
Histone Acetyltransferase | Inhibition Efficacy | Primary Acetylation Sites Affected | Functional Consequences |
---|---|---|---|
Gcn5/KAT2A | High (IC₅₀ = 0.8 mM in biochemical assays) | H3K14, H3K18 | Disruption of SAGA complex function, altered gene expression |
p300/KAT3B | Moderate | H3K18, H3K27 | Reduced invasiveness in renal carcinoma, apoptosis induction |
PCAF | Moderate | H3K14, H3K18 | Similar to Gcn5 but with reduced potency |
The molecular scaffold of CPTH2 hydrochloride, featuring the 4-(4'-chlorophenyl)thiazol-2-yl hydrazone moiety, provides sufficient flexibility to engage with the slightly divergent substrate-binding channels of different HAT family members. However, subtle structural variations account for its differential efficacy. For instance, the C-terminal region of Gcn5 undergoes inhibitor-induced conformational changes that mediate substrate displacement, a mechanism that may differ in p300 due to distinct regulatory domains [7]. This differential engagement explains the compound's ability to inhibit multiple HATs while maintaining preference for the Gcn5/PCAF subfamily.
CPTH2 hydrochloride exhibits distinct acetylation inhibition profiles for specific lysine residues on histone H3, depending on the targeted HAT enzyme. When inhibiting Gcn5, CPTH2 hydrochloride predominantly reduces acetylation at H3K14, consistent with Gcn5's substrate preference. However, in cellular models of clear cell renal cell carcinoma (ccRCC), CPTH2 hydrochloride treatment (100 μM, 12-48 hours) significantly reduces acetylation at both H3K18 and H3K14, indicating engagement of additional HAT targets beyond Gcn5 [1] [5].
Western blot analyses demonstrate that CPTH2 hydrochloride causes a time-dependent reduction in global acetylated histone H3 (AcH3) and specifically diminishes H3 acetylated at lysine 18 (H3AcK18). This differential targeting has distinct functional implications: Gcn5-mediated H3K14ac primarily associates with promoter regions and transcriptional initiation, while p300-mediated H3K18ac often correlates with enhancer activity and gene activation in distal regulatory elements. The compound's ability to simultaneously target both residues explains its profound effects on cancer cell phenotypes, including reduced invasiveness and migration in ccRCC-786-O cell cultures following 24-48 hours of treatment at 100 μM concentrations [1] [5].
The lysine selectivity stems from structural differences in the substrate-binding channels of various HATs. Gcn5 possesses a narrower binding cleft that preferentially accommodates the histone H3 N-terminal tail with K14 positioned near the catalytic center, while p300 has a broader groove capable of interacting with multiple lysine residues, including K18 and K27. CPTH2 hydrochloride exploits these structural variations to achieve its differential inhibition profile, making it a valuable tool for dissecting the functional significance of specific histone acetylation marks in epigenetic regulation [1] [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7